molecular formula C3H9N3S B7822451 N-amino-N,N'-dimethylcarbamimidothioic acid

N-amino-N,N'-dimethylcarbamimidothioic acid

Cat. No.: B7822451
M. Wt: 119.19 g/mol
InChI Key: YEHMHSRNWIBAEL-UHFFFAOYSA-N
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Preparation Methods

Tranexamic acid can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then hydrogenated to produce cyclohexylamine. This intermediate is then reacted with chloroacetic acid to form tranexamic acid .

In industrial production, tranexamic acid is typically synthesized through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Tranexamic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tranexamic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Tranexamic acid is often compared with other antifibrinolytic agents, such as aminocaproic acid. While both compounds share a similar mechanism of action, tranexamic acid is approximately ten times more potent than aminocaproic acid . This increased potency is due to its stronger binding affinity to the plasminogen molecule .

Similar compounds include:

Tranexamic acid’s uniqueness lies in its high potency and effectiveness in preventing excessive bleeding, making it a valuable tool in both clinical and research settings .

Properties

IUPAC Name

N-amino-N,N'-dimethylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S/c1-5-3(7)6(2)4/h4H2,1-2H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHMHSRNWIBAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N(C)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(N(C)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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